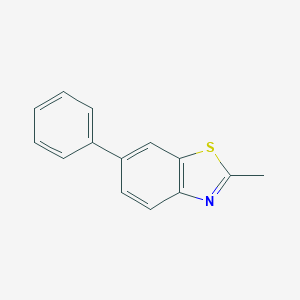

2-Methyl-6-phenylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-15-13-8-7-12(9-14(13)16-10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLXZULIVMKONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00301281 | |

| Record name | 2-Methyl-6-phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107559-02-4 | |

| Record name | 2-Methyl-6-phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00301281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-6-phenylbenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-6-phenylbenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a plausible synthetic route, experimental protocols, and in-depth characterization data.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This scaffold is of significant interest due to its presence in a wide array of biologically active compounds exhibiting pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The 2- and 6-positions of the benzothiazole ring are common sites for substitution to modulate these biological effects. This compound combines the structural features of a 2-alkyl and a 6-aryl substituted benzothiazole, making it a valuable target for synthesis and biological evaluation.

Synthesis of this compound

A robust and widely applicable method for the synthesis of 6-arylbenzothiazoles is the Suzuki cross-coupling reaction. This approach allows for the formation of a carbon-carbon bond between the 6-position of the benzothiazole core and an aryl group. The proposed synthetic pathway involves a two-step process starting from the commercially available 2-amino-6-methylbenzothiazole.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylbenzothiazole

This procedure is adapted from standard Sandmeyer reaction protocols for the conversion of an amino group to a bromide on an aromatic ring.

-

Diazotization: To a stirred suspension of 2-amino-6-methylbenzothiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%, ~3 equivalents) at 0-5 °C, a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is added dropwise. The temperature is maintained below 5 °C throughout the addition. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Bromination: In a separate flask, a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr (48%) is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution.

-

Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt. After cooling, the mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-bromo-6-methylbenzothiazole.

Step 2: Synthesis of this compound (Suzuki Cross-Coupling)

This protocol is based on established Suzuki cross-coupling procedures for the synthesis of 2-amino-6-arylbenzothiazoles.[1]

-

Reaction Setup: In a round-bottom flask, 2-bromo-6-methylbenzothiazole (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents) are combined.

-

Solvent and Catalyst Addition: A mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio) is added to the flask. The mixture is degassed with nitrogen or argon for 15-20 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) is then added, and the mixture is degassed for another 5 minutes.

-

Reaction: The reaction mixture is heated to reflux and stirred under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization of this compound

The structural confirmation and purity of the synthesized this compound are established using various spectroscopic and physical methods.

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NS | [2] |

| Molecular Weight | 225.31 g/mol | [2] |

| Appearance | Pale yellow-brown powder | [2] |

| Melting Point | 90-95 °C | [2] |

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound. The predicted NMR data is based on the analysis of similar structures, such as 2-methylbenzothiazole and 2-phenylbenzothiazole.[3][4][5]

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | d | 1H | H-4 |

| ~ 7.8 - 7.9 | d | 1H | H-7 |

| ~ 7.6 - 7.7 | dd | 1H | H-5 |

| ~ 7.5 - 7.6 | m | 2H | Phenyl (ortho) |

| ~ 7.3 - 7.5 | m | 3H | Phenyl (meta, para) |

| ~ 2.8 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 | C-2 (C=N) |

| ~ 154 | C-7a |

| ~ 140 | Phenyl (ipso) |

| ~ 135 | C-3a |

| ~ 130 | C-6 |

| ~ 129 | Phenyl CH |

| ~ 128 | Phenyl CH |

| ~ 127 | Phenyl CH |

| ~ 125 | C-5 |

| ~ 122 | C-4 |

| ~ 121 | C-7 |

| ~ 20 | -CH₃ |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3050 - 3100 | Aromatic C-H stretch |

| 2920 - 2980 | Aliphatic C-H stretch (-CH₃) |

| ~ 1600 | C=N stretch (thiazole ring) |

| 1450 - 1580 | C=C stretch (aromatic rings) |

| ~ 1375 | -CH₃ bend |

| 700 - 900 | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (Electron Ionization)

| m/z | Assignment |

| 225 | [M]⁺ (Molecular Ion) |

| 224 | [M-H]⁺ |

| 148 | [M - Phenyl]⁺ |

| 112.5 | [M]²⁺ |

Characterization Workflow

The following diagram illustrates the general workflow for the characterization of the synthesized compound.

Caption: General workflow for the characterization of this compound.

Potential Applications and Future Directions

Derivatives of 2-arylbenzothiazole have shown significant promise as antitumor agents.[6] The introduction of a phenyl group at the 6-position may influence the molecule's interaction with biological targets and its metabolic stability. Further research could involve the biological evaluation of this compound in various cancer cell lines to determine its cytotoxic and mechanistic properties. Additionally, modification of the phenyl ring with various substituents could lead to the development of new derivatives with enhanced potency and selectivity. The fluorescent properties inherent to many 2-arylbenzothiazoles also suggest potential applications in bioimaging and as chemical sensors.[7]

References

- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. 2-Phenylbenzothiazole(883-93-2) 1H NMR [m.chemicalbook.com]

- 4. 2-Methylbenzothiazole(120-75-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2-Methylbenzothiazole(120-75-2) 13C NMR spectrum [chemicalbook.com]

- 6. research.aston.ac.uk [research.aston.ac.uk]

- 7. Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Novel Benzothiazole Compounds: A Technical Guide to Biological Activity Screening

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies and data interpretation for the biological activity screening of novel benzothiazole compounds. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, data presentation, and visualization of key signaling pathways and workflows essential for evaluating the therapeutic promise of this important class of heterocyclic compounds.

Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This guide serves as a foundational resource for the systematic evaluation of new chemical entities within the benzothiazole scaffold.

Data Presentation: Quantitative Analysis of Biological Activity

The initial screening of novel benzothiazole compounds involves quantifying their biological effects across various assays. The following tables summarize the cytotoxic, antimicrobial, and anti-inflammatory activities of representative novel benzothiazole derivatives, providing a clear comparison of their potency.

Table 1: In Vitro Cytotoxicity of Novel Benzothiazole Derivatives against Various Cancer Cell Lines

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| BTZ-A1 | A549 (Lung) | MTT | 1.1 | [3] |

| BTZ-A2 | HCT-116 (Colon) | MTT | 8.8 | [3] |

| BTZ-B1 | MCF-7 (Breast) | SRB | 0.03 | [4] |

| BTZ-B2 | C6 (Glioma) | MTT | 0.03 | |

| BTZ-C1 | HepG2 (Liver) | MTT | 48 nM | [3] |

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.

Table 2: Antimicrobial Activity of Novel Benzothiazole Derivatives

| Compound ID | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| BTZ-M1 | Staphylococcus aureus | Broth Microdilution | 3.12 | [5] |

| BTZ-M2 | Escherichia coli | Broth Microdilution | 25 | [6] |

| BTZ-M3 | Candida albicans | Broth Microdilution | 1.56 | [5] |

| BTZ-M4 | Aspergillus niger | Broth Microdilution | 12.5 | [5] |

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates stronger antimicrobial activity.

Table 3: Anti-inflammatory Activity of a Novel Benzothiazole Derivative

| Compound ID | Animal Model | Assay | Inhibition of Edema (%) at 3h | Reference |

| BTZ-I1 | Rat | Carrageenan-induced paw edema | 80 | [2] |

Experimental Protocols: Detailed Methodologies

Reproducibility and accuracy are paramount in biological activity screening. The following sections provide detailed protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][7]

Materials:

-

Novel benzothiazole compounds

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[8]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility - Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[9][10]

Materials:

-

Novel benzothiazole compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of the benzothiazole compound and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be determined by visual inspection or by measuring the optical density at 600 nm.

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[12][13]

Materials:

-

Wistar rats

-

Novel benzothiazole compound

-

Carrageenan solution (1% in saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the benzothiazole compound orally or intraperitoneally to the test group of rats. Administer the vehicle to the control group and the standard drug to the positive control group.

-

Induction of Edema: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

Visualizing complex biological processes and experimental procedures is crucial for understanding and communication. The following diagrams were generated using Graphviz (DOT language).

Signaling Pathways

Many benzothiazole derivatives exert their anticancer and anti-inflammatory effects by modulating key signaling pathways.

NF-κB Signaling Pathway Inhibition by Benzothiazoles.

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

The screening of novel compounds follows a logical progression from initial high-throughput screening to more detailed biological characterization.

General Workflow for Biological Activity Screening.

This technical guide provides a robust framework for the systematic biological evaluation of novel benzothiazole compounds. By adhering to these detailed protocols and data presentation standards, researchers can effectively identify and characterize promising new therapeutic agents.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. MTT (Assay protocol [protocols.io]

- 3. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 6. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. protocols.io [protocols.io]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Enigmatic Warhead: Unraveling the Mechanism of 2-Methyl-6-phenylbenzothiazole in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. Among these, the 2,6-disubstituted benzothiazoles represent a promising class of compounds. This technical guide delves into the putative mechanism of action of 2-Methyl-6-phenylbenzothiazole in cancer cells. While direct studies on this specific molecule are limited, this document synthesizes findings from structurally related 2-phenylbenzothiazole and 2,6-disubstituted benzothiazole derivatives to construct a probable mechanistic framework. The evidence points towards a multi-pronged attack on cancer cells, primarily through the induction of apoptosis and cell cycle arrest, orchestrated by the modulation of key signaling pathways. This guide provides a comprehensive overview of the cytotoxic effects, underlying molecular pathways, and the experimental methodologies used to elucidate these mechanisms, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

Benzothiazole derivatives have garnered significant attention in cancer research due to their diverse pharmacological activities.[1] The planar, bicyclic ring system of benzothiazole allows for varied substitutions, leading to a wide array of compounds with distinct biological profiles. The 2-phenylbenzothiazole series, in particular, has shown remarkable anticancer properties across various cancer cell lines.[1][2] This guide focuses on the probable mechanism of action of a specific derivative, this compound, by extrapolating data from its close structural analogs. The primary modes of anticancer activity for this class of compounds are the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Cytotoxic Activity of 2-Phenylbenzothiazole Derivatives

The anticancer potential of 2-phenylbenzothiazole derivatives is fundamentally demonstrated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. While specific IC50 values for this compound are not available in the reviewed literature, data for analogous compounds highlight the general efficacy of this structural class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Secondary sulphonamide based acetamide benzothiazole | MCF-7 (Breast) | 34.5 | [3] |

| Secondary sulphonamide based acetamide benzothiazole | HeLa (Cervical) | 44.15 | [3] |

| Secondary sulphonamide based acetamide benzothiazole | MG63 (Osteosarcoma) | 36.1 | [3] |

| Pyrimidine based carbonitrile benzothiazole derivative | Various | Potent activity reported | [4] |

| Substituted 2-hydroxybenzylidene containing semicarbazide | Various | 0.24 - 0.92 | [4] |

| Naphthalimide derivative | HT-29 (Colon) | 3.72 ± 0.3 | [3] |

| Naphthalimide derivative | A549 (Lung) | 4.074 ± 0.3 | [3] |

| Naphthalimide derivative | MCF-7 (Breast) | 7.91 ± 0.4 | [3] |

Core Anticancer Mechanisms

The cytotoxic effects of 2-phenylbenzothiazole derivatives are primarily attributed to two interconnected cellular processes: induction of apoptosis and disruption of the cell cycle.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Benzothiazole derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic pathways.

Key events in benzothiazole-induced apoptosis include:

-

Increased Reactive Oxygen Species (ROS) Production: Elevated levels of ROS can cause cellular damage and initiate apoptotic signaling.[5]

-

Disruption of Mitochondrial Membrane Potential: This leads to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[6][7]

-

Modulation of Bcl-2 Family Proteins: Benzothiazole derivatives can upregulate pro-apoptotic proteins (e.g., Bax, Bad) and downregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), shifting the cellular balance towards apoptosis.[8]

-

Activation of Caspases: The release of cytochrome c triggers a caspase cascade, leading to the activation of executioner caspases (e.g., caspase-3), which dismantle the cell.[8]

-

DNA Fragmentation: A hallmark of late-stage apoptosis, characterized by the cleavage of nuclear DNA.[9]

Cell Cycle Arrest

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled proliferation due to dysregulation of the cell cycle. Benzothiazole derivatives can intervene in this process, causing cell cycle arrest at specific checkpoints, most notably the G2/M phase.[4][5]

Mechanisms of cell cycle arrest include:

-

DNA Damage: Some derivatives can induce DNA double-strand breaks, activating cell cycle checkpoints.[5]

-

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins: These compounds can alter the expression and activity of key cell cycle regulators like CDK1 and Cyclin B1, which are essential for entry into mitosis.[4]

-

p53-Mediated Arrest: The tumor suppressor protein p53 can be activated in response to cellular stress, leading to the transcription of cell cycle inhibitors like p21.[10][11]

Signaling Pathways Modulated by 2-Phenylbenzothiazole Derivatives

The induction of apoptosis and cell cycle arrest by 2-phenylbenzothiazole derivatives is orchestrated through the modulation of several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Benzothiazole derivatives have been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting proliferation.[6][7]

Figure 1: Putative inhibition of the PI3K/Akt/mTOR pathway.

JAK/STAT Pathway

The JAK/STAT signaling pathway plays a crucial role in cytokine-mediated cell growth and survival. Its constitutive activation is implicated in various malignancies. Inhibition of this pathway by benzothiazole derivatives can lead to decreased expression of downstream targets involved in cell proliferation and survival.[6][7]

Figure 2: Postulated inhibition of the JAK/STAT signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Benzothiazole derivatives have been reported to downregulate the activity of key components of this pathway, such as ERK, contributing to their anticancer effects.[6][7]

Figure 3: Presumed inhibitory effect on the MAPK/ERK pathway.

Experimental Protocols

The elucidation of the mechanism of action of 2-phenylbenzothiazole derivatives relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the benzothiazole derivative for 24, 48, or 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT to a purple formazan product.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Figure 4: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the benzothiazole derivative for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI intercalates with the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.

-

Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with propidium iodide, which binds stoichiometrically to DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified to determine relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like its structural relatives, exerts its anticancer effects through a multifaceted mechanism involving the induction of apoptosis and cell cycle arrest. The modulation of key oncogenic signaling pathways, including PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK, appears to be central to its mode of action.

Future research should focus on several key areas to further validate and refine our understanding of this compound's potential as a therapeutic agent:

-

Direct Mechanistic Studies: It is imperative to conduct studies specifically on this compound to confirm that its mechanism of action aligns with that of its analogs.

-

Target Identification: Elucidating the direct molecular target(s) of this compound will be crucial for rational drug design and optimization.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective treatment strategies.

References

- 1. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 9. research.aston.ac.uk [research.aston.ac.uk]

- 10. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p53 controls both the G2/M and the G1 cell cycle checkpoints and mediates reversible growth arrest in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Benzothiazole Derivatives: A Technical Guide for Drug Discovery

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), present a formidable challenge to modern medicine due to their complex, multifactorial pathologies and the progressive loss of neuronal function. The intricate nature of these disorders, often involving multiple pathological pathways such as protein misfolding, oxidative stress, neuroinflammation, and neurotransmitter deficiencies, has driven a paradigm shift in drug discovery towards multi-target-directed ligands (MTDLs). The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets implicated in neurodegeneration. This technical guide provides an in-depth exploration of the neuroprotective potential of benzothiazole derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing the complex biological pathways involved.

Core Neuroprotective Mechanisms of Benzothiazole Derivatives

Benzothiazole derivatives exert their neuroprotective effects through various mechanisms, often acting on multiple targets simultaneously, which is a highly desirable attribute for treating complex neurodegenerative diseases.

Multi-Target-Directed Ligand (MTDL) Approach in Alzheimer's Disease

AD pathology is characterized by cholinergic deficits, the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, and oxidative stress. Benzothiazole derivatives have been rationally designed to concurrently address several of these pathological hallmarks. Many derivatives exhibit potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that deplete the neurotransmitter acetylcholine, which is crucial for cognitive function.[1][2][3] Simultaneously, these compounds can inhibit monoamine oxidase B (MAO-B), an enzyme that contributes to oxidative stress and the degradation of dopamine.[1][2] Furthermore, the planar benzothiazole structure is adept at binding to Aβ peptides, thereby inhibiting their aggregation into neurotoxic plaques.[4][5][6][7] Some derivatives also show antagonist activity at the histamine H3 receptor (H3R), which can modulate the release of multiple neurotransmitters, including acetylcholine.[1][2][3][8]

Caption: Multi-Target-Directed Ligand (MTDL) strategy for Alzheimer's Disease.

Monoamine Oxidase B (MAO-B) Inhibition in Parkinson's Disease

The progressive loss of dopaminergic neurons in the substantia nigra is a key feature of Parkinson's disease. MAO-B is a crucial enzyme in the metabolic pathway of dopamine in the brain. Its inhibition can increase dopaminergic neurotransmission and is a validated therapeutic strategy for PD. Numerous studies have reported the design and synthesis of potent and selective MAO-B inhibitors based on the benzothiazole scaffold.[9][10][11] Some of these compounds, such as 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole (compound 5b), have shown significant neuroprotective effects in in vivo models of PD, like the MPTP-induced mouse model, by preventing the loss of dopaminergic neurons and improving motor function.[9][10]

Caption: Role of benzothiazole derivatives in MAO-B inhibition for Parkinson's Disease.

Antioxidant and Anti-inflammatory Activity

Oxidative stress and neuroinflammation are common pathological threads linking various neurodegenerative diseases. Benzothiazole amphiphiles have been shown to protect neuronal cells from toxicity and oxidative stress induced by Aβ peptides.[6][7] They can mitigate the Aβ-induced increase in reactive oxygen species (ROS) like hydrogen peroxide.[6][7] In models of Parkinson's disease, certain benzothiazole derivatives that inhibit casein kinase-1δ (CK-1δ) have also demonstrated potent anti-inflammatory activity, suggesting their ability to modulate pathological inflammatory responses in the brain.[12]

Caption: Antioxidant and anti-inflammatory mechanisms of benzothiazoles.

Quantitative Data on Neuroprotective Activities

The following tables summarize the quantitative data for various benzothiazole derivatives, highlighting their potency against key molecular targets.

Table 1: Cholinesterase (AChE & BuChE) Inhibitory Activity

| Compound | Target | IC50 / Ki (µM) | Source |

| 3s | AChE | 6.7 (IC50) | [1][2][8] |

| BuChE | 2.35 (IC50) | [1][2][8] | |

| 3b | AChE | 0.44 (IC50) | [2] |

| 4a | BuChE | 0.169 (IC50) | [2] |

| 4b | AChE | 5.91 (IC50) | [2] |

| LB05 | AChE | 0.40 (IC50) | [5] |

| AChE | 0.28 (Ki) | [5] | |

| M13 | BuChE | 1.21 (IC50) | [13] |

| BuChE | 1.14 (Ki) | [13] | |

| M2 | BuChE | 1.38 (IC50) | [13] |

| 30 | AChE | 0.114 (IC50) | [14] |

| BuChE | 4.125 (IC50) | [14] | |

| 4f | AChE | 0.0234 (IC50) | [15][16] |

| Compound I | AChE | 0.0234 (IC50) | [17] |

| Compound J | AChE | 6.7 (IC50) | [17] |

| BuChE | 2.35 (IC50) | [17] | |

| Compound 3 | AChE | 0.90 (IC50) | [18] |

| BuChE | 1.10 (IC50) | [18] |

Table 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibitory Activity

| Compound | Target | IC50 (µM) | Source |

| 3s | MAO-B | 1.6 | [1][2][8] |

| 5b | MAO-B | 0.028 | [9][10] |

| 3e | MAO-B | 0.060 | [19] |

| 4d | MAO-B | 0.0046 | [11] |

| 5e | MAO-A | 0.132 | [11] |

| 4h | MAO-A | 17.00 | [20] |

| MAO-B | 2.95 | [20] | |

| 28 | MAO-A | 0.030 | [14] |

| 30 | MAO-B | 0.015 | [14] |

| 4f | MAO-B | 0.0403 | [15][16] |

| Compound J | MAO-B | 1.6 | [17] |

Table 3: Other Neuroprotective Activities (Aβ Aggregation, H3R Affinity, CK-1δ Inhibition)

| Compound | Target/Activity | Value (µM) | Source |

| 4b | Histamine H3R | 0.012 (Ki) | [1][2][8] |

| 3s | Histamine H3R | 0.036 (Ki) | [1][2][8] |

| 4 | CK-1δ Inhibition | 0.023 (IC50) | [12] |

| 4f | Aβ Aggregation Inhibition | 90.6% inhibition at 1 µM | [15] |

| 46 | α-synuclein Aggregation | 4.0% ThT fluorescence vs control | [21] |

| 48 | α-synuclein Aggregation | 14.8% ThT fluorescence vs control | [21] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective potential of benzothiazole derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BuChE inhibitory activity.[15][22]

-

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BuChE) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at ~412 nm and is proportional to the enzyme's activity.

-

Procedure:

-

Prepare solutions of the enzyme (AChE or BuChE), DTNB, and substrate in a suitable buffer (e.g., Tris-HCl or phosphate buffer).

-

In a 96-well plate, add the buffer, DTNB solution, enzyme solution, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Measure the absorbance change over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

MAO-A and MAO-B Inhibition Assay

A common in vitro fluorometric method is used to assess the inhibitory potential of compounds against MAO isoforms.[19][20]

-

Principle: The assay measures the ability of MAO enzymes to metabolize a non-fluorescent substrate (e.g., kynuramine) into a fluorescent product (4-hydroxyquinoline). The intensity of the fluorescence is directly proportional to the enzyme activity.

-

Procedure:

-

Prepare solutions of recombinant human MAO-A or MAO-B and the substrate kynuramine in a phosphate buffer.

-

In a 96-well plate, add the enzyme solution and the test compound at various concentrations.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

-

Start the reaction by adding the kynuramine substrate.

-

Incubate for a further period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction by adding a basic solution (e.g., NaOH).

-

Measure the fluorescence of the 4-hydroxyquinoline product using a fluorometer (e.g., excitation at 310 nm, emission at 400 nm).

-

Calculate the percentage of inhibition and determine the IC50 values as described for the cholinesterase assay.

-

Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay is used to monitor the formation of amyloid fibrils in the presence and absence of potential inhibitors.[15][21]

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This change in fluorescence can be used to quantify the extent of Aβ aggregation.

-

Procedure:

-

Prepare a solution of Aβ peptide (e.g., Aβ1-42) in a suitable buffer (e.g., phosphate buffer) to initiate aggregation.

-

Incubate the Aβ solution with various concentrations of the test benzothiazole derivative (or a vehicle control) at 37°C with gentle agitation.

-

At specific time points, take aliquots of the incubation mixture and add them to a solution of ThT in a glycine-NaOH buffer.

-

Measure the fluorescence intensity using a spectrofluorometer (e.g., excitation at ~440 nm, emission at ~485 nm).

-

The percentage of inhibition is calculated by comparing the fluorescence intensity of samples with the test compound to that of the control.

-

General Experimental Workflow for Drug Discovery

The development of a novel neuroprotective agent follows a logical progression from initial design to in vivo validation.

Caption: General experimental workflow in neuroprotective drug discovery.

Conclusion and Future Perspectives

Benzothiazole derivatives represent a highly promising and versatile class of compounds in the search for effective treatments for neurodegenerative diseases. Their "privileged" structure allows for the development of multi-target-directed ligands that can simultaneously modulate several key pathological pathways in Alzheimer's disease. Furthermore, their demonstrated efficacy as selective MAO-B inhibitors and neuroprotective agents in models of Parkinson's disease highlights their broad therapeutic potential.

Future research should focus on optimizing the pharmacokinetic properties of these derivatives, particularly their ability to cross the blood-brain barrier, to enhance their in vivo efficacy.[23] Structure-activity relationship (SAR) studies will continue to be crucial for fine-tuning selectivity and potency.[24] As our understanding of the complex biology of neurodegeneration deepens, the rational design of novel benzothiazole derivatives will undoubtedly yield next-generation therapeutic candidates capable of modifying the course of these devastating diseases.

References

- 1. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel benzothiazole-based cholinesterase inhibitors with amyloid beta disaggregation and antioxidant activity against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. Biological and Pharmacological Characterization of Benzothiazole-Based CK-1δ Inhibitors in Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 16. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 17. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ajchem-a.com [ajchem-a.com]

- 23. ijpbs.com [ijpbs.com]

- 24. researchgate.net [researchgate.net]

Initial discovery and synthesis of substituted 2-phenylbenzothiazoles

An In-depth Technical Guide to the Initial Discovery and Synthesis of Substituted 2-Phenylbenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylbenzothiazole scaffold is a privileged heterocyclic system that forms the core of numerous compounds with significant pharmacological and material science applications. Its derivatives have been extensively studied for their potent anticancer activities, as well as for their use as diagnostic agents and dyes. This technical guide provides a comprehensive overview of the initial discovery and the foundational synthetic methodologies for substituted 2-phenylbenzothiazoles. It offers detailed experimental protocols for key historical syntheses, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to illustrate core synthetic pathways and logical relationships between pioneering methods. This document serves as a fundamental resource for researchers engaged in the synthesis and development of novel benzothiazole-based compounds.

Initial Discovery: The Pioneering Work of Hofmann

The history of benzothiazoles dates back to the late 19th century, a period of rapid advancement in organic chemistry. The first synthesis of 2-substituted benzothiazoles is credited to August Wilhelm von Hofmann in 1879, who reported the formation of compounds like 2-chloro- and 2-phenylbenzothiazoles.[1] His work laid the groundwork for the entire class of compounds. A subsequent publication in 1887 further detailed the synthesis and reactivity of this heterocyclic system, marking the official entry of benzothiazoles into the landscape of organic chemistry.[2] These initial investigations were primarily driven by an interest in the unique chemical structures and reactivity of these novel fused-ring systems.[3]

Foundational Synthetic Methodologies

The early synthesis of the 2-phenylbenzothiazole core is primarily characterized by two classical methods: the condensation of 2-aminothiophenol with benzaldehyde derivatives and the Jacobson synthesis involving the cyclization of thiobenzanilides.

Condensation of 2-Aminothiophenol with Aldehydes

The most direct and widely adopted method for synthesizing 2-phenylbenzothiazoles is the condensation reaction between 2-aminothiophenol and a substituted benzaldehyde.[1][4] This reaction is versatile and can be performed under various conditions, including acidic or basic media, and more recently, using green chemistry approaches like microwave irradiation without solvents.[1][4]

The reaction mechanism is generally understood to proceed in three main stages:

-

Imine Formation: The amine group of 2-aminothiophenol reacts with the aldehyde to form a Schiff base (or imine) intermediate.

-

Cyclization: The pendant thiol group attacks the imine carbon in an intramolecular cyclization to form a 2-phenylbenzothiazoline intermediate.

-

Oxidation/Dehydration: The benzothiazoline intermediate is then oxidized to the final aromatic 2-phenylbenzothiazole. This final step can occur via air oxidation or be promoted by a mild oxidizing agent.[4]

The Jacobson Synthesis

An alternative classical route is the Jacobson synthesis, which involves the potassium ferricyanide-mediated cyclization of thiobenzanilides.[3][5] This method is particularly useful for achieving specific substitution patterns on the benzothiazole ring system that may be difficult to access through other routes. The reaction proceeds via a radical cyclization of the thiobenzanilide onto the carbon atom ortho to the anilido nitrogen.[5] While effective, this method often requires harsher conditions compared to the direct condensation approach.

Experimental Data and Protocols

This section provides a representative experimental protocol for the synthesis of 2-phenylbenzothiazoles via the condensation method, followed by tables summarizing quantitative data for a range of substituted derivatives.

Detailed Experimental Protocol: Synthesis of 2-Arylbenzothiazoles via Aldehyde Condensation

The following protocol is a generalized procedure based on common early and optimized methods for the condensation of 2-aminothiophenol with aromatic aldehydes.

Materials:

-

2-Aminothiophenol (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 - 1.1 eq)

-

Solvent (e.g., Ethanol, Dimethyl Sulfoxide - DMSO)

-

Oxidizing Agent (e.g., Air, Sodium Metabisulfite)

-

Catalyst (optional, e.g., HCl, H₂O₂)[2]

Procedure:

-

A solution of 2-aminothiophenol (1.0 equivalent) is prepared in the chosen solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser.

-

The substituted aromatic aldehyde (1.0-1.1 equivalents) is added to the solution.

-

If required, a catalyst is added. The mixture is then heated to reflux and stirred for a period ranging from 45 minutes to 12 hours, depending on the specific reactants and conditions.[2][6]

-

The progress of the reaction is monitored (e.g., by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature. The crude product often precipitates from the solution.

-

The solid product is collected by vacuum filtration and washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials.

-

The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure 2-arylbenzothiazole.

Quantitative Data: Synthesis of Substituted 2-Phenylbenzothiazoles

The following tables summarize the reaction yields for the synthesis of various 2-phenylbenzothiazole derivatives through the condensation of 2-aminothiophenol with different substituted benzaldehydes under various catalytic conditions.

Table 1: Synthesis using H₂O₂/HCl as Catalyst [2]

| Entry | Aldehyde Substituent | Time (min) | Yield (%) |

| 1 | H | 45 | 94 |

| 2 | 4-CH₃ | 50 | 92 |

| 3 | 4-OCH₃ | 50 | 93 |

| 4 | 4-Cl | 45 | 91 |

| 5 | 4-Br | 45 | 90 |

| 6 | 4-NO₂ | 60 | 85 |

| 7 | 2-Cl | 55 | 88 |

| 8 | 2-NO₂ | 60 | 86 |

Table 2: Microwave-Assisted Solvent-Free Synthesis [4]

| Entry | Aldehyde Substituent | Time (min) | Power (W) | Yield (%) | Melting Point (°C) |

| 1 | H | 1.5 | 450 | 95 | 112-114 |

| 2 | 4-OCH₃ | 1.5 | 450 | 98 | 123-124 |

| 3 | 3,4-(OCH₃)₂ | 1.5 | 450 | 96 | 129-130 |

| 4 | 4-Cl | 2.0 | 300 | 92 | 114-115 |

| 5 | 2-Cl | 2.0 | 300 | 90 | 86-88 |

| 6 | 4-NO₂ | 2.5 | 300 | 94 | 228-230 |

| 7 | 4-N(CH₃)₂ | 1.5 | 450 | 96 | 201-203 |

Early Biological Significance

Shortly after their discovery, the biological activities of benzothiazole derivatives began to be explored. While early interest was broad, a pivotal discovery was the potent and selective anticancer activity of certain 2-phenylbenzothiazole derivatives, particularly the 2-(4-aminophenyl)benzothiazole series.[3] This finding catalyzed a significant wave of research into synthesizing and evaluating new derivatives for cancer therapy.[3] These compounds were found to exhibit impressive cytotoxicity against various cancer cell lines, including breast and colon cancer.[7] Although detailed signaling pathways were elucidated later, early structure-activity relationship studies indicated that substitutions on both the phenyl ring and the benzothiazole nucleus were crucial for modulating biological activity.[8]

References

- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Phenylbenzothiazole | 883-93-2 | Benchchem [benchchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. core.ac.uk [core.ac.uk]

- 8. research.aston.ac.uk [research.aston.ac.uk]

Investigating the antioxidant capacity of hydroxylated benzothiazoles

An In-depth Technical Guide to the Antioxidant Capacity of Hydroxylated Benzothiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzothiazole, a bicyclic heterocyclic compound, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A key area of investigation is their antioxidant potential, as oxidative stress is a known contributor to the pathogenesis of numerous diseases.[1][2] This technical guide provides a comprehensive overview of the antioxidant capacity of hydroxylated benzothiazole derivatives. It details the primary mechanisms of action, standardized experimental protocols for antioxidant assessment, and a comparative analysis of quantitative data from recent studies. Furthermore, it explores the structure-activity relationships that govern the antioxidant efficacy of these compounds, offering critical insights for the rational design of novel, potent antioxidant agents for therapeutic development.

Core Mechanisms of Antioxidant Action

The antioxidant activity of hydroxylated benzothiazoles, much like other phenolic antioxidants, is primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This is achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

-

Hydrogen Atom Transfer (HAT): In this mechanism, the hydroxyl group (-OH) on the benzothiazole derivative donates its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting benzothiazole radical is typically stabilized by resonance, making it less reactive than the initial radical.

-

Single Electron Transfer (SET): Alternatively, the antioxidant can donate a single electron to a free radical, forming a radical cation and an anion.[3] This is often followed by proton transfer to fully neutralize the species.

The efficiency of these processes is heavily influenced by the chemical structure of the benzothiazole derivative, particularly the number and position of hydroxyl groups.[4]

Caption: General mechanisms of free radical scavenging by hydroxylated antioxidants.

Experimental Protocols for Antioxidant Capacity Assessment

The antioxidant activity of benzothiazole derivatives is commonly quantified using several established in vitro assays.[5] These methods are cost-effective and allow for rapid screening.[2] The following sections detail the standard protocols for the most frequently employed assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH free radical, which is deep violet in color.[2] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance measured spectrophotometrically.[1]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol.[1][2] This solution should be kept in the dark to prevent degradation.[2]

-

Prepare a stock solution of the test benzothiazole derivative (e.g., 1 mg/mL) and create a series of dilutions to be tested.[2]

-

A standard antioxidant, such as Ascorbic Acid or Trolox, is prepared similarly to serve as a positive control.[2]

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the various concentrations of the test compound/standard (e.g., 100 µL).[2]

-

Add a fixed volume of the DPPH solution to each well.[6]

-

The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1][6]

-

Measure the absorbance of the solution at a specific wavelength, typically around 517 nm, using a microplate reader.[1][2]

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100.[1]

-

Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the test compound.[1]

-

The IC50 value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentrations.[2] A lower IC50 value signifies higher antioxidant activity.[1]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore.[1][2] The reduction of ABTS•+ back to its colorless form by the antioxidant is monitored by the decrease in absorbance.[2]

Protocol:

-

Reagent Preparation:

-

The ABTS•+ radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[1][2]

-

The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use to ensure complete radical generation.[1][2]

-

Before the assay, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 ± 0.02 at 734 nm.[2]

-

-

Assay Procedure:

-

Add a small volume of the test benzothiazole derivative solution (e.g., 20 µL) to a 96-well plate.[2]

-

Add a larger, fixed volume of the diluted ABTS•+ solution (e.g., 180 µL) to each well.[2]

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).[1][2]

-

Measure the absorbance at 734 nm.[1]

-

-

Data Analysis:

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[1] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is proportional to the antioxidant power of the sample.[1][6]

Protocol:

-

Reagent Preparation:

-

Assay Procedure:

-

Data Analysis:

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O.[2]

-

The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is often expressed as µM Fe(II) equivalents.

-

Caption: Experimental workflow for assessing antioxidant capacity.

Quantitative Data on Antioxidant Activity

The antioxidant potential of hydroxylated benzothiazole derivatives has been quantified in various studies. The tables below summarize representative data, primarily focusing on IC50 values, where a lower value indicates greater potency.

Table 1: DPPH Radical Scavenging Activity of Hydroxylated Benzothiazole Derivatives

| Compound ID | Substituent(s) | IC50 (µg/mL) | Standard (IC50 µg/mL) | Reference |

| 7b | 2-(thiazolidine-one)-4-hydroxy | 112.92 | Ascorbic Acid (26.49) | |

| BZTidr2 | N'-(4-hydroxybenzylidene) | > 100 | - | [7] |

| BZTidr4 | N'-(3,4-dihydroxybenzylidene) | 12.3 | - | [7] |

| BZTidr5 | N'-(3-hydroxy-4-methoxybenzylidene) | 20.3 | - | [7] |

| BZTidr6 | N'-(3-methoxy-4-hydroxybenzylidene) | 16.5 | - | [7] |

| BZTcin2 | 3-(4-hydroxyphenyl)acrylamide | > 100 | - | [7] |

| BZTcin4 | 3-(3,4-dihydroxyphenyl)acrylamide | 16.9 | - | [7] |

Direct comparison of IC50 values between studies should be approached with caution due to potential variations in experimental conditions.

Table 2: Hydroxyl Radical Scavenging Activity of Hydroxylated Benzothiazole Derivatives

| Compound ID | Substituent(s) | IC50 (µg/mL) | Standard (IC50 µg/mL) | Reference |

| 7b | 2-(thiazolidine-one)-4-hydroxy | 106.59 | Ascorbic Acid (28.02) |

Table 3: ABTS Radical Scavenging Activity of 2-Aryl Benzothiazole Derivatives (% Inhibition at 100 µg/mL)

| Compound ID | Substituent on 2-Aryl Ring | % Inhibition | Standard (% Inhibition) | Reference |

| BTA-1 | 4-hydroxy | 98.21 | Ascorbic Acid (97.12) | |

| BTA-5 | 4-hydroxy-3-methoxy | 98.41 | Ascorbic Acid (97.12) |

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of hydroxylated benzothiazoles and their antioxidant capacity is a critical aspect of designing effective new compounds.

-

Role of the Hydroxyl Group: The presence of a hydroxyl group on an aryl ring attached to the benzothiazole nucleus is a key determinant of antioxidant activity.[8] Compounds with hydroxyl groups consistently show better radical scavenging potential than their non-hydroxylated counterparts.

-

Number of Hydroxyl Groups: The antioxidant activity generally increases with the number of hydroxyl groups.[4][9] For instance, derivatives with a dihydroxy substitution pattern (catechol-like) on the phenyl ring, such as BZTidr4, exhibit significantly lower IC50 values (higher potency) than those with a single hydroxyl group.[7]

-

Position of Hydroxyl Groups: The relative position of hydroxyl groups influences activity. The di-OH substitution at the 3' and 4' positions of a phenyl ring is particularly important for high peroxyl radical absorbing activity.[9]

-

Influence of Other Substituents:

-

Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (-OCH₃) groups alongside hydroxyl groups, can enhance antioxidant activity.[10]

-

Electron-Withdrawing Groups (EWGs): Conversely, the presence of strong EWGs, such as nitro (-NO₂) or halogen groups (-Cl, -Br), tends to decrease the radical scavenging ability. The capacity to donate a hydrogen atom is diminished by these groups.

-

Caption: Key structure-activity relationships for antioxidant benzothiazoles.

Interaction with Cellular Systems

While in vitro assays are excellent for screening direct radical scavenging, the ultimate efficacy of an antioxidant depends on its behavior in a biological system. Some studies have shown that benzothiazole derivatives can modulate the cellular antioxidant system. For example, certain 2-substituted benzothiazoles have been observed to reduce the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) in PANC-1 pancreatic cancer cells, suggesting an interaction with cellular redox signaling pathways.[11][12] This indicates that in addition to direct scavenging, these compounds may also act as modulators of the endogenous antioxidant response, a crucial area for future investigation.

Conclusion

Hydroxylated benzothiazoles represent a promising class of antioxidant agents with significant therapeutic potential. Their efficacy is fundamentally linked to the presence, number, and position of hydroxyl groups on their aromatic scaffold, which facilitates the neutralization of free radicals through hydrogen atom and electron transfer mechanisms. Standardized in vitro assays such as DPPH, ABTS, and FRAP consistently demonstrate the potent radical-scavenging and reducing capabilities of these compounds, particularly those bearing multiple hydroxyl substitutions. The established structure-activity relationships provide a clear roadmap for medicinal chemists to design and synthesize next-generation benzothiazole derivatives with enhanced antioxidant properties for application in diseases rooted in oxidative stress. Further research into their effects on cellular antioxidant pathways will be vital to fully elucidate their mechanism of action and translate these findings into clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Antioxidant and prooxidant behavior of flavonoids: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 12. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Determination of 2-Methyl-6-phenylbenzothiazole

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the process of determining the crystal structure of 2-Methyl-6-phenylbenzothiazole. While a comprehensive search of publicly available databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the definitive crystal structure of this compound has not yet been experimentally determined and deposited, this document outlines the established methodologies for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis.

The protocols and data presentation formats described herein are based on standard practices in small-molecule crystallography and are informed by studies on structurally related benzothiazole derivatives. This guide is intended to provide a foundational understanding of the experimental workflow required to elucidate the three-dimensional atomic arrangement of the title compound.

Synthesis and Purification

The initial and critical step is the synthesis of a high-purity sample of this compound. A common and effective method for the synthesis of 2-alkyl-6-arylbenzothiazoles involves the condensation and cyclization of an appropriately substituted 2-aminothiophenol with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 4-phenyl-2-aminothiophenol (1.0 equivalent) is dissolved in a suitable solvent such as glacial acetic acid or ethanol.

-

Reagent Addition: Acetic anhydride (1.2 equivalents) is added dropwise to the solution.

-

Reaction Progression: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed thoroughly with deionized water, and then purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound. The identity and purity of the synthesized compound should be confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).

Single Crystal Growth

The growth of diffraction-quality single crystals is a pivotal step that often requires empirical optimization. The goal is to obtain well-ordered, single crystals of an appropriate size (typically 0.1-0.3 mm in all dimensions).

Experimental Protocol: Crystallization

-

Solvent Screening: A preliminary screening of various solvents is performed to identify a solvent or solvent system in which this compound exhibits moderate solubility at room temperature.

-

Slow Evaporation: A saturated solution of the purified compound is prepared in the chosen solvent in a clean vial. The vial is covered with a perforated cap or parafilm to allow for the slow evaporation of the solvent. The vial is left undisturbed in a vibration-free environment.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed inside a larger, sealed vessel containing a precipitant solvent in which the compound is insoluble but the primary solvent is miscible. The slow diffusion of the precipitant vapor into the primary solution gradually reduces the solubility of the compound, promoting crystallization.

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature. Further cooling in a controlled manner (e.g., in a refrigerator or a programmable cooling bath) can also be effective.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their three-dimensional structure can be determined using single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head using a cryoprotectant, if necessary, to prevent ice formation during cooling.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal motion of the atoms. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and anisotropic displacement parameters. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

The final crystallographic data for this compound, once determined, would be presented in a standardized tabular format. The following table provides a template for the key crystallographic parameters that would be reported.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₁NS |

| Formula Weight | 225.31 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules per unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| Radiation, Wavelength (Å) | Mo Kα, 0.71073 |

| Temperature (K) | 100(2) |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| R_int | To be determined |

| Final R indices [I > 2σ(I)] | To be determined |

| Goodness-of-fit on F² | To be determined |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the crystal structure determination of a small molecule like this compound.

Caption: A generalized workflow for the crystal structure determination of this compound.

Physicochemical Characterization of 2-Methyl-6-phenylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Methyl-6-phenylbenzothiazole, focusing on its lipophilicity and solubility parameters. These characteristics are critical in drug discovery and development, influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and interaction with biological targets.

Given the absence of readily available experimental data for this compound in peer-reviewed literature, this document presents predicted values based on established computational methodologies and data from analogous structures. Furthermore, it details the standard experimental protocols required to empirically determine these crucial parameters, providing a framework for researchers to conduct their own validation studies.

Lipophilicity and Solubility Parameters

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), and various solubility parameters are fundamental to understanding the behavior of a molecule in different environments.[1][2] A positive logP value indicates a preference for a lipid (non-polar) environment, while a negative value suggests higher affinity for an aqueous (polar) phase.[1] Hansen and Hildebrand solubility parameters further dissect the cohesive energy density of a compound, offering a more nuanced understanding of its interaction potential.[3][4]

Predicted Lipophilicity

The lipophilicity of a compound is a key determinant of its ability to cross biological membranes. The octanol-water partition coefficient (logP) is the standard measure for neutral compounds, while the distribution coefficient (logD) accounts for all ionized and neutral species at a given pH.[5][6]